molecular formula C13H9BrFNO B2362718 4-bromo-N-(2-fluorophenyl)benzamide CAS No. 325471-58-7

4-bromo-N-(2-fluorophenyl)benzamide

Cat. No.: B2362718
CAS No.: 325471-58-7
M. Wt: 294.123
InChI Key: BTBSSDCOFAYXER-UHFFFAOYSA-N
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Description

4-bromo-N-(2-fluorophenyl)benzamide is an organic compound with the molecular formula C13H9BrFNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and a fluorophenyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-fluorophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzoic acid and 2-fluoroaniline.

    Amidation Reaction: The 4-bromobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 2-fluoroaniline in the presence of a base such as triethylamine (Et3N) to form this compound.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Handling large quantities of 4-bromobenzoic acid and 2-fluoroaniline.

    Optimized Reaction Conditions: Using optimized reaction conditions to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-azido-N-(2-fluorophenyl)benzamide or 4-thiocyanato-N-(2-fluorophenyl)benzamide can be formed.

    Oxidation and Reduction Products: Oxidation may yield products like 4-bromo-N-(2-fluorophenyl)benzoic acid, while reduction may produce 4-bromo-N-(2-fluorophenyl)benzylamine.

Scientific Research Applications

4-bromo-N-(2-fluorophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers.

    Biological Studies: It serves as a probe in biological studies to investigate the interaction of small molecules with biological targets.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-fluorophenyl)benzamide depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may interact with signaling pathways, influencing cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-fluorophenyl)benzamide: Similar structure but with the fluorine atom at the 4-position.

    4-bromo-N-(2,4-difluorophenyl)benzamide: Contains an additional fluorine atom at the 4-position of the phenyl ring.

    4-bromo-N-(2-chlorophenyl)benzamide: Substitutes the fluorine atom with a chlorine atom.

Uniqueness

4-bromo-N-(2-fluorophenyl)benzamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological or material properties compared to its analogs.

Properties

IUPAC Name

4-bromo-N-(2-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBSSDCOFAYXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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